molecular formula C9H8BrNO B125819 (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate CAS No. 149552-52-3

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate

Cat. No.: B125819
CAS No.: 149552-52-3
M. Wt: 226.07 g/mol
InChI Key: AKVAGWOVWQDTAF-ZETCQYMHSA-N
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Description

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a bromophenyl group attached to an ethyl isocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Bromophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

    Starting Material: (S)-(-)-1-(4-Bromophenyl)ethylamine

    Reagent: Phosgene (COCl₂) or triphosgene

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: 0°C to room temperature

    Reaction Time: Several hours

The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride to form the desired isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. The process is typically carried out in a continuous flow reactor to ensure better control over reaction parameters and to minimize the risks associated with handling phosgene.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates.

    Substitution Reactions: The bromophenyl group can participate in substitution reactions, such as halogen exchange or coupling reactions.

    Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Solvents: Polar aprotic solvents like DCM, tetrahydrofuran (THF), and acetonitrile

    Catalysts: Lewis acids or bases to facilitate the reaction

Major Products

    Ureas: Formed by the reaction with primary or secondary amines

    Carbamates: Formed by the reaction with alcohols

    Thioureas: Formed by the reaction with thiols

Scientific Research Applications

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of chiral intermediates for pharmaceuticals.

    Organic Synthesis: Employed as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. The bromophenyl group may also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl isocyanate: Lacks the chiral ethyl group, making it less selective in certain reactions.

    1-(4-Bromophenyl)ethyl isocyanate: The racemic mixture of the compound, which does not exhibit the same level of stereoselectivity.

    4-Bromophenyl carbamate: Contains a carbamate group instead of an isocyanate, leading to different reactivity and applications.

Uniqueness

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is unique due to its chiral nature, which allows for stereoselective reactions and the synthesis of enantiomerically pure compounds. This property is particularly valuable in the development of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.

Properties

IUPAC Name

1-bromo-4-[(1S)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVAGWOVWQDTAF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149552-52-3
Record name 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (S)-1-(4-bromophenyl)ethanamine (240 g, 1.2 mol) in methylene chloride (3 L) and satd aq NaHCO3 (3 L) solution was added triphosgene (118 g, 0.396 mol) at 0° C. The mixture was stirred for 15 min. The organic phase was separated, dried over Na2SO4 and concentrated to give 1-bromo-4-(1-isocyanato-ethyl)-benzene (170 g, 63%).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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